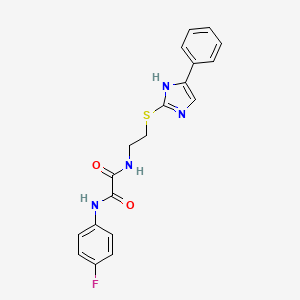

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound that features a fluorophenyl group, an imidazole ring, and an oxalamide moiety

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

The compound may influence a variety of pathways, leading to downstream effects that are currently under investigation .

Result of Action

Ongoing research aims to elucidate these effects and their implications for the compound’s potential therapeutic uses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide. These factors, which may include pH, temperature, and the presence of other molecules, are important considerations in the study and potential application of this compound .

This compound represents an exciting area of study with potential implications for the development of new therapeutic strategies .

Biochemical Analysis

Biochemical Properties

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide plays a significant role in biochemical reactions, particularly as an inhibitor of kinesin spindle protein (KSP). KSP is a motor protein essential for mitotic spindle formation during cell division. By inhibiting KSP, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cells . The interaction between this compound and KSP is primarily through binding to the motor domain of the protein, preventing its interaction with microtubules .

Cellular Effects

This compound exerts profound effects on various cell types, particularly cancer cells. By inhibiting KSP, it induces mitotic arrest, leading to apoptosis. This compound also affects cell signaling pathways, including the activation of p53, a tumor suppressor protein that regulates the cell cycle and promotes apoptosis . Additionally, it influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby enhancing its cytotoxic effects on cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the motor domain of KSP, inhibiting its ATPase activity and preventing microtubule interaction . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase-anaphase transition. The compound also activates the p53 pathway, promoting apoptosis through the intrinsic mitochondrial pathway . Furthermore, it modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained mitotic arrest and apoptosis in cancer cells . In vivo studies have demonstrated its efficacy in reducing tumor growth over time, with no significant development of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, hematological changes, and organ toxicity . The therapeutic window for this compound is narrow, necessitating careful dosage optimization to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the renal and biliary routes . The metabolic pathways involve hydroxylation, demethylation, and conjugation reactions, which influence the compound’s pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Additionally, binding proteins in the plasma can modulate its bioavailability and distribution .

Subcellular Localization

This compound localizes primarily to the cytoplasm, where it exerts its inhibitory effects on KSP . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is confined to the cytoplasm, where it disrupts mitotic spindle formation and induces apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, which is then coupled with the fluorophenyl group. The final step involves the formation of the oxalamide linkage.

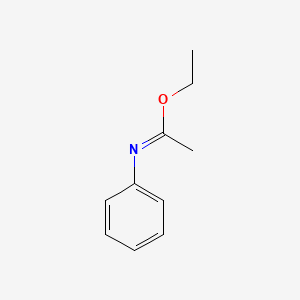

Imidazole Derivative Preparation: The imidazole ring can be synthesized through the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst.

Coupling with Fluorophenyl Group: The imidazole derivative is then reacted with a fluorophenyl compound under conditions that promote the formation of a thioether bond.

Formation of Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Materials Science: It is explored for its potential use in the development of new materials with unique properties.

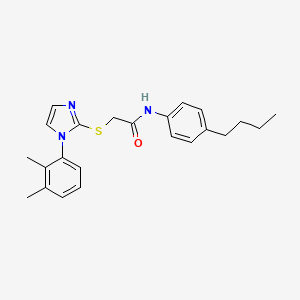

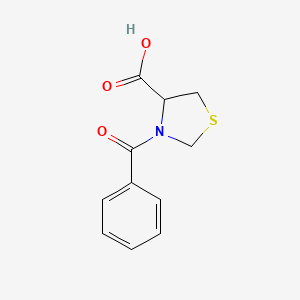

Comparison with Similar Compounds

Similar Compounds

N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl)benzamide: This compound also features an imidazole ring and is studied for its potential as a kinesin spindle protein inhibitor.

1H-benzo[d]imidazol-2-yl(phenyl)methanone: Another imidazole derivative with applications in synthetic chemistry.

Uniqueness

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is unique due to the presence of both a fluorophenyl group and an oxalamide linkage, which confer distinct chemical properties and potential biological activities .

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c20-14-6-8-15(9-7-14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJZTRZQQWWQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)

![methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate](/img/structure/B2632607.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2632609.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2632610.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)

![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2632618.png)

![5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2632620.png)